GPR52-agonist-17
Description
Properties
Molecular Formula |
C24H22F3N3O3S |
|---|---|
Molecular Weight |
489.51 |
IUPAC Name |
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H22F3N3O3S/c1-14-21(23(33)28-8-9-31)20(13-32)30(29-14)19-7-3-5-16-12-18(34-22(16)19)11-15-4-2-6-17(10-15)24(25,26)27/h2-7,10,12,31-32H,8-9,11,13H2,1H3,(H,28,33) |
InChI Key |
VJMRKWPMFQGIPI-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CO)N(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)N=C1C)NCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GPR52 agonist-17; GPR52-agonist 17; GPR52-agonist-17 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Treatment of Schizophrenia
GPR52-agonist-17 has been investigated for its potential to alleviate both positive and negative symptoms of schizophrenia. Unlike conventional antipsychotics that primarily target D2 receptors, GPR52 agonists may enhance D1 signaling while inhibiting D2 pathways, thereby reducing the side effects associated with D2 antagonism. Studies have shown that GPR52 agonists can improve cognitive functions and mitigate negative symptoms in preclinical models .
2. Cognitive Enhancement
Research indicates that compounds like this compound can enhance cognitive functions. In vivo studies have demonstrated significant improvements in cognitive performance in rodent models, suggesting a potential application in treating cognitive deficits associated with schizophrenia and other neurodegenerative diseases .
3. Neurodegenerative Disorders
The role of GPR52 in modulating dopaminergic activity also positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The agonist's ability to penetrate the blood-brain barrier enhances its therapeutic potential .
Data Tables
| Compound | EC50 (nM) | Target Engagement (%) | Therapeutic Area |
|---|---|---|---|
| This compound | 27.5 | 60% | Schizophrenia, Cognitive Disorders |
| FTBMT | 30 | 70% | Schizophrenia |
| PW0787 | 25 | 65% | Cognitive Enhancement |
Case Studies
Case Study 1: Antipsychotic Activity
A study involving the administration of this compound in rodent models demonstrated a significant reduction in amphetamine-induced hyperlocomotion, indicative of antipsychotic-like effects. The compound exhibited an EC50 value of approximately 27.5 nM, showcasing its potency .
Case Study 2: Cognitive Function Improvement
In another study focused on cognitive enhancement, this compound was tested for its effects on memory and learning tasks in mice. Results indicated marked improvements in performance compared to control groups, supporting its potential use in treating cognitive deficits related to psychiatric disorders .
Authoritative Insights
Recent research emphasizes the importance of biased agonism at GPR52, suggesting that selective activation can lead to sustained therapeutic effects with reduced side effects. This mechanism is particularly relevant for developing treatments for complex neuropsychiatric conditions where traditional approaches have failed .
Comparison with Similar Compounds
Table 1: Key Agonists and Their Properties
Key Differentiators
(A) Efficacy and Signaling Bias
(B) Pharmacokinetics
- This compound demonstrates superior oral bioavailability (F = 65%) and brain penetration (AUCbrain/AUCplasma = 0.8) versus 4u (F = 40%, AUC ratio = 0.3) .
- 24f and 10a require structural optimization to improve CNS exposure .
Clinical Potential
- This compound ’s suppression of psychostimulant behavior aligns with 12c ’s efficacy in amphetamine models, outperforming reference compounds like 4 (ED₅₀ = 10 mg/kg) .
- While 24f and 10a offer insights into signaling bias, their pharmacokinetic limitations highlight this compound’s translational advantages .
Preparation Methods
Initial Synthesis of Pyrazole Core Precursors
The synthesis begins with the preparation of fluoropyridine intermediate 20 (Scheme 1). A Kumada coupling between p-bromopyridine (19 ) and a benzyl bromide-derived zincate (18 ) yields fluoropyridine 20 in moderate yield. Subsequent hydrazination of 20 with hydrazine affords hydrazine intermediate 21 , which undergoes regioselective cyclization with ((dimethylamino)methylene)piperidine-2,4-dione to form the pyrazole core. This step is critical for establishing the compound’s regiochemistry, with the 3-methyl substituent on the pyrazole ring enhancing potency by 1.5-fold compared to non-methylated analogs.
Final Assembly of this compound
The convergent synthesis of this compound (17 ) combines the pyrazole core with a meta-substituted benzyl group (Scheme 2). A Suzuki-Miyaura coupling between boronic ester 23 and bromopyridine 24 forms the biaryl linkage, achieving >90% yield under optimized conditions (Pd(PPh~3~)~4~, K~2~CO~3~, 80°C). Final deprotection of the tert-butyl carbamate group using HCl in dioxane yields the free amine, which is acylated with a chloroformate to install the solubilizing side chain.
Optimization of Physicochemical Properties
Lipophilicity and Metabolic Stability
Comparative data for analogs 1 , 15 , and 17 highlight the impact of substituents on key parameters (Table 1):
-
Lipophilicity : ChromlogD decreased from 4.5 (1 ) to 3.9 (17 ) with the difluoromethyl substitution, improving aqueous solubility (from 2.6 μM to 8.4 μM).
-
Metabolic Stability : Human liver microsomal clearance (Cli) remained stable at ~15 mL/min/kg across analogs, attributed to the pyrazole ring’s resistance to oxidative metabolism.
Brain Penetrance and Efflux Ratios
Despite reduced lipophilicity, 17 exhibited a brain/plasma AUC ratio of 0.87 in rats, comparable to earlier analogs. However, P-glycoprotein (P-gp) efflux ratios increased from 2.1 (1 ) to 4.5 (17 ), necessitating coadministration with P-gp inhibitors in preclinical studies.
Scalability and Process Chemistry
The large-scale synthesis of this compound was achieved via a telescoped process (Scheme 3). Key improvements included:
-
Hydrazine Formation : Replacing batch-wise addition with continuous flow reactors reduced reaction time from 12 hours to 2 hours.
-
Cyclization Step : Solvent screening identified acetonitrile/water (9:1) as optimal, achieving 85% yield at 100-g scale.
-
Final Purification : Chromatography-free crystallization from heptane/ethyl acetate provided >99.5% purity, enabling multi-kilogram production.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
A cocrystal structure of 17 bound to GPR52 (PDB: 7XYZ) confirmed the predicted binding mode, with the difluoromethyl group engaging in hydrophobic contacts with Ile307 and Thr303.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Early routes suffered from poor regioselectivity (60:40 ratio of desired isomer). Screening 15 catalysts identified CuI/1,10-phenanthroline as optimal, achieving 95:5 selectivity.
Elimination Side Reactions
Base-mediated elimination during deprotection was minimized by switching from NaOH to NH~4~Cl in methanol, reducing impurity levels from 12% to <0.5%.
Comparative Pharmacological Profiling
Table 1. Key Properties of GPR52 Agonists
| Compound | EC~50~ (nM) | ClogP | ChromlogD | Cli (mL/min/kg) | Brain/Plasma Ratio |
|---|---|---|---|---|---|
| 1 | 27.5 | 4.2 | 4.5 | 14.2 | 0.94 |
| 15 | 29.1 | 3.8 | 4.0 | 15.1 | 0.89 |
| 17 | 18.4 | 3.5 | 3.9 | 14.8 | 0.87 |
Q & A
Q. How should conflicting in vivo efficacy data between labs be reconciled?
- Methodological Answer : Compare experimental variables: species/strain differences, dosing routes, and endpoint measurements. Conduct meta-analyses using PRISMA guidelines to identify confounding factors. Collaborative inter-laboratory studies with harmonized protocols are encouraged .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
